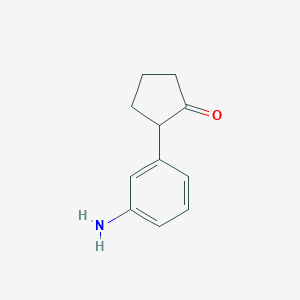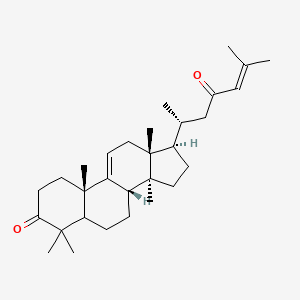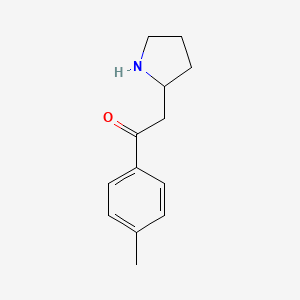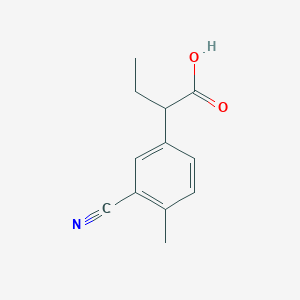![molecular formula C17H17N3O4 B13070803 (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure suggests it may have unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions. Common methods include Diels-Alder reactions, intramolecular cyclizations, and ring-closing metathesis.
Functional Group Modifications: Introduction of functional groups such as the methoxyamino and carboxamide groups. This can be achieved through nucleophilic substitution, amidation, and other functional group transformations.
Final Assembly: The final step involves coupling the various fragments to form the complete molecule. This may involve condensation reactions under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions must be optimized for large-scale production.
Catalyst Selection: Efficient catalysts that can be reused and provide high yields.
Purification Processes: Techniques such as crystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the carboxamide group to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the tetracyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, nucleic acids, or cell membranes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A steroid with a similar tetracyclic structure.
(1R,2S,6S,7S,8S)-1-methyl-3-methylene-8-(1-methylethyl)-tricyclo[4.4.0.0^{2,7}]decane: A tricyclic compound with similar functional groups.
Uniqueness
The uniqueness of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide lies in its specific combination of a tetracyclic core with methoxyamino and carboxamide functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H17N3O4 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
(13R,17S)-N-[(E)-methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-19-10-18-17(21)20-16-12(9-24-20)8-23-14-7-6-11-4-2-3-5-13(11)15(14)16/h2-7,10,12,16H,8-9H2,1H3,(H,18,19,21)/t12-,16+/m1/s1 |
Clé InChI |
MDSUSHUVDGYWPQ-WBMJQRKESA-N |
SMILES isomérique |
CO/N=C/NC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
SMILES canonique |
CON=CNC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


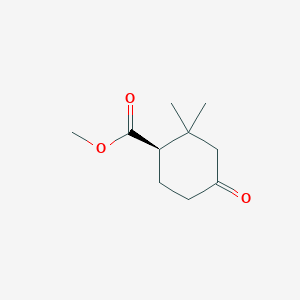

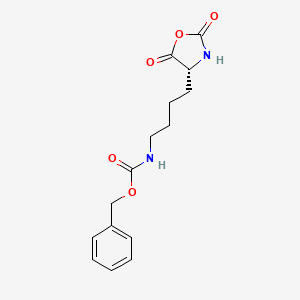
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
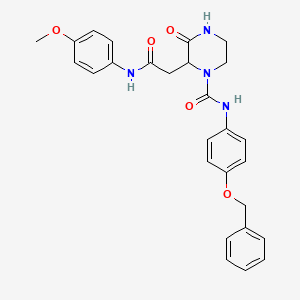
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)
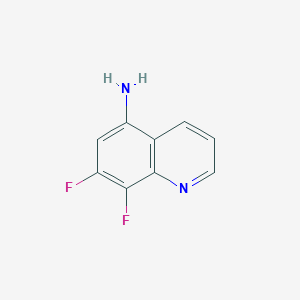
![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
